molecular formula C7H5BrN2 B152548 3-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 67058-76-8

3-bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B152548
CAS No.: 67058-76-8
M. Wt: 197.03 g/mol
InChI Key: DAGAQTLMZAEUKX-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-c]pyridine is an organic compound with the molecular formula C7H5BrN2. It is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is widely used in organic synthesis and can serve as a drug intermediate or an active pharmaceutical ingredient. It is often employed in the synthesis of derivatives for scientific research, including potential anti-cancer and anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-bromo-1H-pyrrolo[2,3-c]pyridine involves the reaction of indole with bromoethane under alkaline conditions. The process typically includes the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives .

Scientific Research Applications

3-Bromo-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, these derivatives can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

  • 3-Bromo-1H-pyrrolo[3,2-c]pyridine
  • 3-Bromo-5-azaindole
  • 1H-Pyrrolo[3,2-c]pyridine

Comparison: 3-Bromo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGAQTLMZAEUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496997
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67058-76-8
Record name 3-Bromo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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